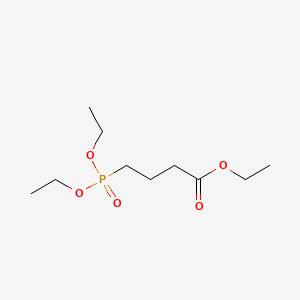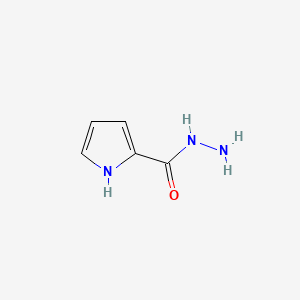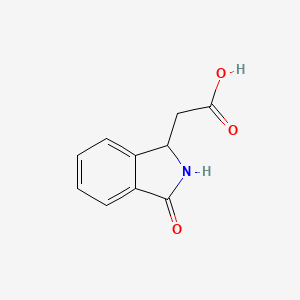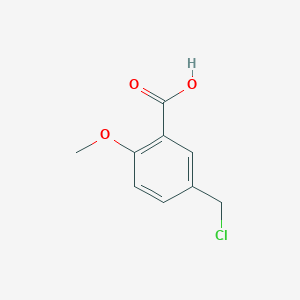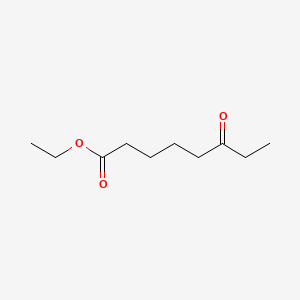
2-Amino-6-chloropyridine-3,5-dicarbonitrile
Vue d'ensemble
Description
2-Amino-6-chloropyridine-3,5-dicarbonitrile is a chemical compound with the molecular formula C7H3ClN4 . It is used in the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of this compound derivatives has been achieved through various methods. One such method involves the condensation of malononitrile molecules with thiols and aldehydes, using a pseudo-four-component reaction . Another method uses triethyl orthoesters with malononitrile in the presence of pyridine, followed by treatment with hydrochloric acid .Chemical Reactions Analysis
The chemical reactions involving this compound are quite diverse. For instance, it can be used in the preparation of 2-chloropyridine-3,5-dicarbonitriles . It can also participate in Vilsmeier reactions of tertiary alcohols, Diels–Alder reactions of 3-siloxy-1-aza-1,3-butadienes and 6-alkyl-3,5-dichloro-2H-1,4-oxazin-2-ones with different types of acetylenic compounds .Applications De Recherche Scientifique
Synthèse de composés bioactifs
La partie pyridine du 2-Amino-6-chloropyridine-3,5-dicarbonitrile est essentielle à la synthèse d'une variété de composés bioactifs. Ces dérivés sont cruciaux pour le développement de molécules telles que les 2-chloropyridine-3,5-dicarbonitriles, qui ont des applications significatives en chimie médicinale en raison de leurs propriétés biologiques .
Inhibiteurs des cholinestérases
Certains dérivés du this compound ont été identifiés comme des inhibiteurs modérés de l'acétylcholinestérase et de la butyrylcholinestérase. Ces enzymes sont des cibles pour le traitement de maladies comme la maladie d'Alzheimer, ce qui rend ces dérivés précieux pour la recherche pharmaceutique .
Préparation des anthyridines et des analogues désaza
Ce composé est utilisé dans la préparation de 5-arylanthyridines et d'analogues 5-méthyl-5-désaza de l'aminoptérine, du méthotrexate, de l'acide folique et de l'acide N10-méthylfolique. Ces analogues sont importants en thérapie anticancéreuse et comme antifolates dans les traitements de chimiothérapie .
Synthèse de chimie verte
Une méthode verte en un seul pot a été développée pour la synthèse efficace de dérivés du this compound. Cette approche respectueuse de l'environnement utilise du tétrachlorosilane et du chlorure de zinc dans des conditions sans solvant, soulignant le rôle du composé dans les pratiques de chimie durable .
Empreinte moléculaire
Le this compound a été utilisé dans l'identification et l'évaluation de polymères à empreinte moléculaire. Ces polymères sont conçus pour l'élimination sélective des impuretés génotoxiques des produits pharmaceutiques, assurant la sécurité et l'efficacité des médicaments .
Synthèse des sulfanylpyridines
Le composé est également impliqué dans la synthèse des 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines. Ces dérivés ont de multiples applications, notamment le développement de nouveaux matériaux et comme intermédiaires en synthèse organique .
Mécanisme D'action
Target of Action
It is known that the compound is part of a class of heterocyclic compounds widely used in the synthesis of biologically active compounds .
Mode of Action
It is known that the compound is synthesized using pseudo-four-component reaction (pseudo-4cr) by condensation of malononitrile molecules with thiols and aldehydes, and alternative three-component (3cr) condensations of malononitrile with 2-arylidenemalononitrile and s-nucleophiles .
Biochemical Pathways
The compound is part of a class of heterocyclic compounds that are widely used in the synthesis of biologically active compounds .
Result of Action
It is known that the compound is part of a class of heterocyclic compounds that are widely used in the synthesis of biologically active compounds .
Analyse Biochimique
Biochemical Properties
2-Amino-6-chloropyridine-3,5-dicarbonitrile plays a significant role in various biochemical reactions. It has been identified as a modest inhibitor of acetylcholinesterase and butyrylcholinesterase at micromolar concentrations . These enzymes are crucial for the breakdown of acetylcholine, a neurotransmitter, and their inhibition can affect neurotransmission. Additionally, this compound interacts with other biomolecules such as proteins and nucleic acids, potentially influencing their structure and function.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with acetylcholinesterase and butyrylcholinesterase can alter neurotransmitter levels, impacting neuronal cell function . Furthermore, this compound may affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. Additionally, the compound’s interaction with nucleic acids may result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over prolonged periods . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including potential alterations in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cholinergic signaling due to acetylcholinesterase inhibition . At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity and disruption of normal cellular functions. Threshold effects and dose-response relationships are critical considerations in evaluating the safety and efficacy of this compound in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s influence on metabolic flux and metabolite levels can have downstream effects on cellular energy production and overall metabolic homeostasis . Understanding these pathways is essential for elucidating the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its bioavailability and efficacy, as well as its potential toxicity in various tissues.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes.
Propriétés
IUPAC Name |
2-amino-6-chloropyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-6-4(2-9)1-5(3-10)7(11)12-6/h1H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTHXARAGRKGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1C#N)Cl)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304367 | |
| Record name | 2-Amino-6-chloro-3,5-dicyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51768-01-5 | |
| Record name | 51768-01-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-6-chloro-3,5-dicyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-amino-6-chloropyridine-3,5-dicarbonitrile a valuable starting material in organic synthesis?
A: this compound possesses a unique structure with multiple reactive sites. The presence of the amino group, chlorine atom, and two nitrile groups allows for diverse chemical transformations. This versatility makes it a highly desirable starting material for constructing various heterocyclic compounds []. For instance, it has been successfully employed in synthesizing pyrazolopyridine, pyridopyrimidine, benzodiazepine, and benzothiazipine derivatives [].
Q2: Could you elaborate on specific reactions where this compound has been utilized?
A2: Researchers have successfully used this compound as a key intermediate in several reactions:
- Synthesis of Pyrazolopyridines and Pyridopyrimidines: This compound serves as a precursor in synthesizing novel pyrazolopyridine and pyridopyrimidine derivatives, demonstrating its utility in constructing fused heterocycles with potential biological activities [].
- Preparation of this compound Derivatives: A binary reagent system comprising tetrachlorosilane and zinc chloride facilitates the preparation of diverse this compound derivatives []. This method allows for the introduction of various substituents, expanding the chemical space accessible from this scaffold.
- Synthesis of 4-Acyl-2-amino-6-(arylsulfanyl)pyridine-3,5-dicarbonitriles: Researchers have successfully synthesized a series of 4-acyl-2-amino-6-(arylsulfanyl)pyridine-3,5-dicarbonitriles, further highlighting the versatility of this compound in building complex structures [].
- Pyrrole Ring Annulation: The presence of the 4-acyl group in 4-acylpyridine-3,5-dicarbonitriles, derived from this compound, allows for the annulation of a pyrrole ring in the presence of ammonia []. This reaction exemplifies the potential for further structural modifications and expansion of the molecular diversity accessible from this scaffold.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Methylphenyl)sulfonylhydrazinylidene]acetic acid](/img/structure/B1296279.png)


![5,8-Dichloropyrido[2,3-d]pyridazine](/img/structure/B1296284.png)


